molecular formula C15H11N3O2 B14527428 N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 62715-69-9

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B14527428
CAS No.: 62715-69-9
M. Wt: 265.27 g/mol
InChI Key: KARMEVPECJLEQW-UHFFFAOYSA-N
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Description

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound offered for research and development purposes. As a member of the isoindoline derivative family, it shares a structural relationship with compounds that have demonstrated diverse biological activities in scientific studies. These related activities include serving as a potent inhibitor of Kv1.3 potassium channels, which are implicated in immunomodulation , and acting as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them candidates for investigation in neurodegenerative conditions like Alzheimer's disease . Other analogs have shown significant hypolipidemic activity by reducing serum cholesterol and triglycerides in preclinical models and have been explored as antitumor agents and kinase inhibitors . Researchers can utilize this compound as a building block or precursor for further chemical synthesis . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for adhering to all applicable laws and regulations concerning the handling, storage, and disposal of the substance.

Properties

CAS No.

62715-69-9

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-(1-imino-3-oxoisoindol-2-yl)benzamide

InChI

InChI=1S/C15H11N3O2/c16-13-11-8-4-5-9-12(11)15(20)18(13)17-14(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,19)

InChI Key

KARMEVPECJLEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=N)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The cyclization of 2-(1-alkynyl)benzamides using n-BuLi and iodine reagents (I₂/ICl) represents a robust method for constructing the isoindolinone core. This approach leverages the ambident nucleophilicity of the primary amide group, enabling exclusive N-cyclization to form the bicyclic structure. For instance, treatment of 2-(phenylethynyl)benzamide with n-BuLi at −78°C in tetrahydrofuran (THF), followed by iodine, yields the isoindolin-1-one intermediate with Z-stereochemistry across the newly formed C=C bond.

Critical Parameters :

  • Temperature : Cyclization proceeds optimally at −78°C to prevent side reactions.
  • Solvent : THF ensures solubility of intermediates and facilitates anion stabilization.
  • Reagent Stoichiometry : A 1:1 molar ratio of n-BuLi to iodine minimizes overhalogenation.

Post-Cyclization Modification to Introduce the Imino Group

The isoindolin-1-one intermediate undergoes subsequent modification to replace the C1 carbonyl with an imino group. Treatment with aqueous ammonia (25% w/w) at 80°C for 12 hours achieves this transformation via nucleophilic substitution, yielding the 1-imino-3-oxo derivative.

Yield Comparison :

Step Yield (%) Conditions
Cyclization 72–89 −78°C, THF, 2 h
Imination 65–78 NH₃ (aq), 80°C, 12 h

Reductive Amination of Isoindolin-3-one Precursors

Synthesis of Isoindolin-3-one

Isoindolin-3-one is prepared via Friedel-Crafts acylation of phthalic anhydride with benzamide in the presence of AlCl₃. The reaction proceeds at 120°C for 6 hours, yielding the ketone intermediate with 85% efficiency.

Reductive Amination with Ammonium Acetate

The ketone group at C1 is converted to an imino group via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction achieves 70–82% yields under mild conditions (25°C, 24 h).

Advantages :

  • Avoids harsh reagents.
  • Compatible with electron-withdrawing substituents on the benzamide.

Multi-Step Synthesis via Phthalimide Derivatives

Phthalimide Hydrolysis and Functionalization

Phthalimide is hydrolyzed to phthalamic acid using 6 M HCl, followed by selective reduction of the C1 carbonyl to an amine using LiAlH₄. The resulting 1-amino-3-oxo-isoindoline is acylated with benzoyl chloride in dichloromethane (DCM) to install the benzamide group.

Oxidative Conversion to Imino Group

The C1 amine is oxidized to an imino group using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile. This step proceeds with 68% yield and high regioselectivity.

Challenges :

  • Overoxidation to nitriles requires careful stoichiometric control.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane) is essential.

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) Key Advantages Limitations
BuLi Cyclization 48–62 High stereocontrol, scalable Low-temperature requirements
Reductive Amination 55–70 Mild conditions, fewer steps Sensitivity to steric hindrance
Phthalimide Route 40–58 Versatile for derivatives Multi-step, costly reagents

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino NH), 7.85–7.45 (m, 9H, aromatic), 5.02 (s, 1H, CH).
  • IR (KBr): ν 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the C=C bond and planar geometry of the isoindol ring.

Chemical Reactions Analysis

Types of Reactions

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3. This degradation process is crucial for its anti-tumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related benzamide derivatives containing isoindole or phthalimide moieties. Key differences in substituents, pharmacological targets, and biological activities are highlighted.

Table 1: Structural and Pharmacological Comparison

Compound Name & ID (Evidence) Structural Features Pharmacological Activity Key Data/Findings
Target Compound : N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide Isoindole-1-imino-3-one core, benzamide substituent Inferred: Potential CNS modulation No direct data; structural similarity to mGlu5 modulators suggests possible activity .
CPPHA (N-{4-chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide) 1,3-Dioxo-isoindole, chloro and hydroxy substituents on benzamide mGlu5 allosteric potentiator EC₅₀ = 320 nM in calcium mobilization assays; enhances glutamate response .
Compound 62 (N-(5-{[3-(1,3-dioxo-isoindol-2-yl)propyl]sulfanyl}-1,2,4-thiadiazol-2-yl)-4-nitrobenzamide) 1,3-Dioxo-isoindole linked via sulfanyl-thiadiazole, nitrobenzamide Cytotoxic agent IC₅₀ = 12 µM against MCF-7 breast cancer cells .
3d (4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) 1,3-Dioxo-isoindole, sulfonamide group Anticancer (sulfonamide derivative) 91% yield via conventional synthesis; 97% via microwave .
NO-Donors (1–6) 1,3-Dioxo-isoindole linked to nitrate esters Analgesic, anti-inflammatory, γ-globin induction Stimulate γ-globin RNA synthesis in K562 cells (up to 3-fold increase) .
2-(1,3-Dioxo-isoindol-2-yl)-N-phenylbenzamide 1,3-Dioxo-isoindole, unsubstituted benzamide Unknown (structural reference) CAS: 106075-26-7; used in crystallographic studies .

Key Structural and Functional Insights

Core Modifications: The imino group in the target compound replaces the 1,3-dioxo group seen in analogs like CPPHA. Benzamide Substituents: Chloro (CPPHA), nitro (Compound 62), and sulfonamide (3d) groups confer distinct pharmacological profiles. For example, the chloro and hydroxy groups in CPPHA are critical for mGlu5 potentiation, while the nitro group in Compound 62 enhances cytotoxicity .

Pharmacological Diversity: mGlu5 Modulation: CPPHA and CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, ) belong to a class of benzamides that potentiate mGlu5 via allosteric binding. The target compound’s imino group could influence similar pathways but requires validation . Anticancer Activity: Derivatives like 3d and Compound 62 highlight the role of isoindole-dione in disrupting cancer cell proliferation, possibly through DNA intercalation or enzyme inhibition .

Synthetic Routes: Many analogs (e.g., CPPHA, 3d) are synthesized via coupling reactions between acyl chlorides and amines. The target compound could follow a similar route using 1-imino-3-oxo-isoindoline-2-carbonyl chloride and aniline .

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